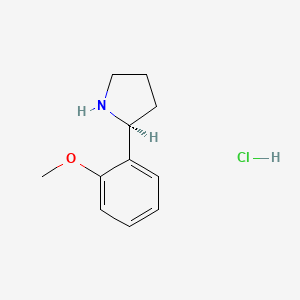

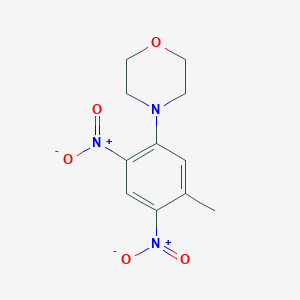

![molecular formula C19H19N3O4 B2568369 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide CAS No. 896370-53-9](/img/structure/B2568369.png)

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide, commonly known as DPNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidin-3-yl benzamides and is known to exhibit a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Characterisation

Synthesis Techniques : The synthesis and structural characterization of nitrobenzamide derivatives involve complex organic synthesis techniques. For instance, the synthesis of syn- and anti-atropisomers of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline demonstrates the intricate reactions needed to produce specific nitrobenzamide isomers, highlighting the chemical versatility and potential for creating a wide array of structurally diverse compounds for various applications (Skladchikov, Suponitskii, & Gataullin, 2013).

Structural Analysis : Detailed structural and spectroscopic characterisation, including X-ray diffraction and NMR spectroscopy, are crucial for understanding the properties of these compounds. The study of p-nitrobenzamide compounds through experimental and DFT study sheds light on the molecular geometries and vibrational frequencies, offering insights into how similar analytical techniques might be applied to N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide to understand its properties and potential applications (Arslan, Kazak, & Aydın, 2015).

Potential Applications

Antimicrobial Activity : The design, synthesis, and evaluation of nitrobenzamide derivatives for antimicrobial activity indicate that these compounds can be potent agents against microbial infections. Such studies suggest that this compound might also be explored for its antimicrobial properties, potentially offering new avenues for the development of novel antimicrobial agents (Wang et al., 2019).

Anticonvulsant Activity : Studies on nitro-N-phenylbenzamides have revealed anticonvulsant properties, indicating the therapeutic potential of nitrobenzamide derivatives in the treatment of seizure disorders. This highlights the possibility of researching this compound for similar neurological applications, contributing to the development of new anticonvulsant medications (Bailleux et al., 1995).

DNA Interaction and Cytotoxic Effects : The bioactivation and DNA interaction studies of related nitrobenzamide compounds, such as the synthesis and properties of DNA crosslinking agents derived from CB1954, provide a foundation for investigating this compound in oncology. These compounds' ability to form DNA interstrand crosslinks suggests potential applications in cancer therapy through targeted DNA damage (Knox et al., 1993).

Properties

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-12-6-7-16(8-13(12)2)21-11-15(10-18(21)23)20-19(24)14-4-3-5-17(9-14)22(25)26/h3-9,15H,10-11H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGHUUTUJNJRGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2568287.png)

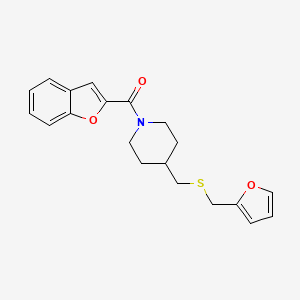

![3-(Pyridin-4-yloxymethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2568288.png)

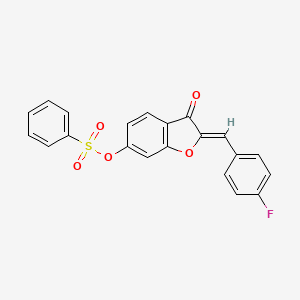

![(Z)-methyl 4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2568289.png)

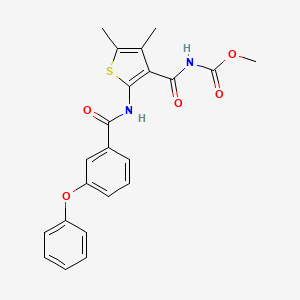

![1-(2,3-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2568297.png)

![1-[3-({[1-(5-Bromo-2-fluorophenyl)ethyl]amino}methyl)phenyl]azetidin-2-one](/img/structure/B2568298.png)